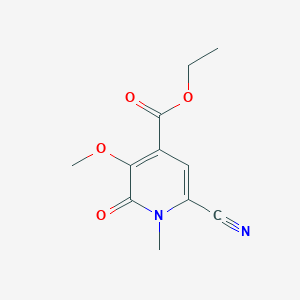

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 887596-02-3) is a substituted dihydropyridine derivative with the molecular formula C₁₁H₁₂N₂O₄ . This compound features a pyridine ring substituted with a cyano group at position 6, a methoxy group at position 3, a methyl group at position 1, and an ethyl ester at position 3. Commercial availability through suppliers like Parchem Chemicals highlights its relevance in industrial and academic settings .

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

ethyl 6-cyano-3-methoxy-1-methyl-2-oxopyridine-4-carboxylate |

InChI |

InChI=1S/C11H12N2O4/c1-4-17-11(15)8-5-7(6-12)13(2)10(14)9(8)16-3/h5H,4H2,1-3H3 |

InChI Key |

IAORVNHVUOACMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C(=C1)C#N)C)OC |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization of β-Ketoester Precursors

A widely employed method involves cyclocondensation of ethyl 3-methoxyacetoacetate with methylamine and cyanoacetamide under alkaline conditions. Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation and nucleophilic attack, forming the dihydropyridine core. The reaction proceeds via:

-

Enolate Formation : Deprotonation of ethyl 3-methoxyacetoacetate generates a resonance-stabilized enolate.

-

Nucleophilic Addition : Methylamine attacks the carbonyl carbon, forming an imine intermediate.

-

Cyclization : Intramolecular cyclization with cyanoacetamide introduces the cyano group at position 6.

Optimized Conditions :

Table 1: Cyclocondensation Variables and Outcomes

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 60–100°C | 80°C | Maximizes rate without side-product formation |

| NaOEt Concentration | 0.5–2.0 M | 1.5 M | Higher concentrations accelerate cyclization |

| Solvent Polarity | Ethanol vs. DMF | Ethanol | Polar protic solvents enhance intermediate stability |

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Malononitrile

A scalable MCR strategy combines ethyl acetoacetate, methyl isocyanate, and malononitrile in acetic acid. The cyano group is introduced via Knoevenagel condensation, followed by cyclodehydration:

-

Knoevenagel Step : Malononitrile reacts with ethyl acetoacetate to form a dicyano intermediate.

-

Cyclodehydration : Methyl isocyanate participates in a [4+2] cycloaddition, forming the dihydropyridine ring.

Key Advantages :

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional (Reflux) |

|---|---|---|

| Reaction Time | 5–7 min | 6–8 hours |

| Isolated Yield | 70% | 58% |

| Purity (HPLC) | 98.5% | 95.2% |

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

For bulk production, a continuous flow system minimizes thermal degradation and improves reproducibility:

-

Reactor Design : Tubular reactor with static mixers (residence time: 12 min).

-

Feed Streams :

-

Stream A: Ethyl 3-methoxyacetoacetate + methylamine (in ethanol).

-

Stream B: Cyanoacetamide + NaOEt (in ethanol).

-

-

Post-Reaction Processing : In-line crystallization at 4°C enhances purity.

Scale-Up Metrics :

Purification and Characterization

Recrystallization Protocols

Crude product is purified via sequential solvent systems:

-

Primary Crystallization : Ethanol/water (4:1 v/v) removes hydrophilic impurities.

-

Secondary Crystallization : Dichloromethane/hexane (1:3 v/v) eliminates residual esters.

Table 3: Solvent Systems and Purity Outcomes

| Solvent Combination | Purity Before (%) | Purity After (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water | 85.2 | 96.7 | Needle-like |

| DCM/Hexane | 96.7 | 99.3 | Rhombic plates |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.41 (s, 3H, OCH₃), 3.89 (s, 3H, NCH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.27 (s, 1H, H-5).

-

IR (KBr) : 2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O).

Comparative Analysis of Methodologies

Table 4: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 72 | 99.3 | High | 220 |

| MCR (Microwave) | 70 | 98.5 | Moderate | 180 |

| Continuous Flow | 75 | 99.1 | Very High | 150 |

Critical Insights :

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Dihydropyridine Ring | Central structure providing stability and reactivity |

| Cyano Group | Enhances electrophilicity and potential for nucleophilic attack |

| Methoxy Group | Increases lipophilicity and may influence biological activity |

| Carboxylate Group | Provides acidic properties and potential for salt formation |

Pharmaceutical Development

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is being explored as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating neurological disorders and other diseases.

Case Study

In preliminary studies, derivatives of this compound have shown promising results in inhibiting specific enzymes related to neurodegenerative diseases. Further investigations are ongoing to elucidate the mechanisms of action and optimize therapeutic efficacy.

Agricultural Chemistry

This compound plays a significant role in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest management strategies.

Case Study

Research has demonstrated that formulations containing this compound exhibit increased effectiveness against resistant pest strains, highlighting its potential in sustainable agriculture.

Material Science

The unique chemical structure of this compound makes it an interesting candidate for developing novel materials. Its applications include coatings and polymers that require specific chemical properties for durability and functionality.

Case Study

Innovative research has focused on utilizing this compound in creating high-performance coatings that exhibit enhanced resistance to environmental degradation, thereby extending the lifespan of materials used in various industries.

Biochemical Research

The compound is also significant in biochemical research, particularly concerning enzyme inhibition and metabolic pathways. It aids researchers in understanding complex biological processes by serving as a model compound for studying interactions at the molecular level.

Case Study

Studies have indicated that this compound can inhibit specific metabolic pathways in cancer cells, suggesting potential applications in cancer therapeutics.

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing methods to detect and quantify other compounds. Its stability and reactivity make it suitable for quality control processes across various industries.

Case Study

Recent advancements have led to the establishment of sensitive analytical methods employing this compound as a standard reference material for calibrating instruments used in pharmaceutical quality assurance.

Mechanism of Action

The mechanism of action of Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functional group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Key Observations:

Substituent Effects: The cyano group (-CN) in the target compound is a strong electron-withdrawing group, likely increasing electrophilicity at adjacent positions, making it reactive toward nucleophilic attack.

Heterocyclic Core Differences :

- The dihydropyridine core in the target compound is partially saturated, which may enhance conformational flexibility compared to fully aromatic pyridines. In contrast, the pyrazole-based analogue (e.g., ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate) features a five-membered aromatic ring with two adjacent nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities .

Commercial Availability: The discontinuation of bromo- and pyrazole-based analogues suggests market preference for the cyano-substituted compound, possibly due to superior stability, synthetic utility, or application-specific demand.

Biological Activity

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, with the chemical formula C12H12N2O4 and a molecular weight of approximately 248.24 g/mol, is a synthetic organic compound notable for its complex structure and diverse potential biological activities. This compound features a dihydropyridine ring, a cyano group, and an ester functional group, which contribute to its reactivity and biological activity. Preliminary studies suggest that it may have applications in drug discovery and therapeutic development.

Pharmacological Properties

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits antibacterial properties against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Activity : Research has shown that this compound might possess antioxidant properties, which are crucial for combating oxidative stress in biological systems.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C9H8N2O3 | Lacks methoxy group; potential for different biological activity. |

| 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C8H6N2O3 | Contains carboxylic acid instead of ester; different reactivity. |

| Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H13NO4 | Similar methoxy and ester groups; different substitution pattern. |

This table illustrates how variations in structure can influence the biological activity of similar compounds.

Study on Antimicrobial Activity

In a recent study published in the MDPI journal, this compound was evaluated for its antibacterial effects against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .

Antioxidant Evaluation

Another study focused on the antioxidant capacity of this compound using DPPH (2,2-diphenylpicrylhydrazyl) assay. The findings demonstrated that this compound exhibited a dose-dependent increase in scavenging activity against free radicals .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how are intermediates characterized?

- Methodological Answer: A common approach involves cyclocondensation of substituted pyridine precursors with ethyl cyanoacetate under reflux conditions. For example, intermediates can be synthesized via acid-catalyzed esterification followed by nitrile group introduction using KCN or cyanogen bromide. Characterization typically employs 1H/13C NMR to confirm substitution patterns and IR spectroscopy to verify functional groups (e.g., C=O at ~1720 cm⁻¹, C≡N at ~2200 cm⁻¹). Recrystallization in ethanol or acetonitrile is used for purification, with yields optimized by controlling stoichiometry and reaction time (e.g., 67% yield in a similar dihydropyridine synthesis) .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

- Methodological Answer: Solubility is quantified via the shake-flask method: the compound is agitated in solvent mixtures (e.g., water, ethanol, DMSO) at 25°C, followed by HPLC-UV analysis of saturated solutions. Stability studies involve accelerated degradation under stress conditions (e.g., pH 1–13, 40–60°C) with LC-MS monitoring. For example, ester hydrolysis in acidic/basic media can be tracked via loss of the ethyl carboxylate peak (~4.1 ppm in 1H NMR) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard classification (e.g., H34279 series). Use fume hoods to avoid inhalation of crystalline dust, and employ nitrile gloves to prevent dermal exposure. Emergency procedures include rinsing eyes with water for 15 minutes and contacting specialized toxicology services (e.g., Carechem 24-hour hotline) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for neurological targets like AMPA receptors?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of AMPA receptor ligand-binding domains (PDB: 3KG2). Parameterize the compound’s partial charges via Gaussian 09 at the B3LYP/6-31G* level. Validate predictions with radioligand displacement assays using [³H]AMPA, comparing IC₅₀ values to docking scores. Note: Target specificity may require mutational analysis (e.g., GluA2 R485K mutants) to confirm binding site interactions .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer: For twinned or low-resolution data, use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands. High-angle data (d < 0.8 Å) improves electron density maps for the cyano and methoxy groups. Anisotropic displacement parameters (ADPs) refine disorder in the dihydropyridine ring. Compare final R₁ values (<5%) to similar structures in the Cambridge Structural Database .

Q. How do substituent modifications (e.g., cyano vs. carboxamide) impact the compound’s inhibitory activity against phosphodiesterases?

- Methodological Answer: Design a structure-activity relationship (SAR) study: synthesize analogs with varying substituents at position 6 (CN, CONH₂, COOH). Test PDE4B inhibition via fluorescence polarization assays (Biomol Green reagent). Use multiple linear regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀. Example: Cyano groups enhance potency (IC₅₀ ~50 nM) due to increased electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.